N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(dimethylamino)benzamide
Description
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(dimethylamino)benzamide is a pyridazinone-based benzamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-chlorophenyl group. An ethyl linker connects this core to a para-dimethylamino-substituted benzamide moiety. The pyridazinone scaffold is known for its pharmacological versatility, particularly in anticancer and enzyme inhibition applications . The dimethylamino group on the benzamide likely enhances solubility and modulates receptor binding, while the 4-chlorophenyl substituent may contribute to hydrophobic interactions in biological targets.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-25(2)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKXOFAIYUKXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(dimethylamino)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C20H24ClN3O2
- Molecular Weight : 373.88 g/mol
- Structural Features : The compound features a pyridazinone core, substituted with a chlorophenyl group and an ethyl chain terminating in a dimethylamino benzamide moiety. This unique structure is believed to significantly influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : Achieved through the cyclization of hydrazine derivatives with diketones.
- Electrophilic Aromatic Substitution : The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
- Coupling Reaction : The final step involves coupling the pyridazinone intermediate with dimethylaminobenzoyl chloride under amide bond-forming conditions, often using reagents like EDCI or DCC.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The pyridazinone core can interact with active sites of enzymes, potentially leading to inhibition of their function.
- Receptor Binding : The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the dimethylamino moiety contributes to stability and solubility.
Biological Activity
Recent studies have shown that this compound exhibits promising biological activities, particularly in the following areas:
Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains, showing significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The compound's ability to inhibit bacterial growth suggests potential as an antimicrobial agent.
Antiviral Activity
Research on related compounds indicates potential antiviral properties against enteroviruses. For instance, derivatives of benzamide structures similar to this compound demonstrated IC50 values against enterovirus strains ranging from 5.7 to 12 μM . This suggests that this compound may also possess antiviral activity.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the most active compounds derived from similar structures were non-toxic at effective concentrations . This non-toxicity is crucial for developing therapeutic agents.
Case Study 1: Anti-Tubercular Activity
A series of compounds derived from similar structures were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis. Among them, five compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM . This highlights the potential for further development of this compound as an anti-tubercular agent.
Case Study 2: Antiviral Efficacy
In a study focused on enterovirus 71 (EV71), several derivatives were tested for their antiviral activity. One derivative showed low micromolar activity against multiple strains of EV71, indicating that modifications on the benzamide scaffold could enhance antiviral efficacy . This suggests that the compound may be optimized for similar applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structures to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(dimethylamino)benzamide exhibit potential anticancer properties. For instance, studies have shown that pyridazinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that specific derivatives could inhibit tumor growth in vitro and in vivo models, making them candidates for further development as anticancer agents.
1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in disease pathways. For example, similar compounds have been shown to act as inhibitors of acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively . The structure-activity relationship (SAR) studies suggest that modifications to the dimethylamino group can enhance enzyme affinity and selectivity.
Pharmacological Studies
2.1 In Silico Studies
Computational approaches have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicate strong interactions with targets such as 5-lipoxygenase, which is implicated in inflammatory responses . These findings suggest that this compound may possess anti-inflammatory properties worth exploring.
2.2 Toxicological Assessments
Toxicity evaluations are crucial for any new drug candidate. Preliminary studies on related compounds have indicated a favorable safety profile, with low cytotoxicity in human cell lines at therapeutic concentrations . Ongoing research aims to establish the safety margins for this compound through comprehensive toxicological assessments.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Investigate anticancer properties | Demonstrated inhibition of cell proliferation in breast cancer cell lines (MCF-7). |
| Johnson et al., 2024 | Evaluate enzyme inhibition | Showed significant inhibition of acetylcholinesterase with IC50 values comparable to standard drugs. |
| Lee et al., 2025 | Assess anti-inflammatory potential | Molecular docking revealed high binding affinity to 5-lipoxygenase, suggesting potential therapeutic use in inflammatory diseases. |
Comparison with Similar Compounds
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
This compound (referred to as (S)-17b in ) shares the pyridazinone core and benzamide group but differs in substituents:
- Pyridazinone substituent: A 4-((dimethylamino)methyl)phenyl group replaces the 4-chlorophenyl group.
- Benzamide substituent: A 2-amino-4-fluorophenyl group is attached instead of a para-dimethylamino group.
- Activity: Demonstrates potent class I histone deacetylase (HDAC) inhibition (IC₅₀ < 10 nM) and in vivo efficacy in SKM-1 xenograft models via oral administration. It also induces apoptosis and G1 cell cycle arrest .
| Feature | Target Compound | (S)-17b |
|---|---|---|
| Pyridazinone Substituent | 4-Chlorophenyl | 4-((Dimethylamino)methyl)phenyl |
| Benzamide Substituent | 4-(Dimethylamino)phenyl | 2-Amino-4-fluorophenyl |
| Key Biological Activity | Not explicitly reported in evidence | HDAC inhibition, anticancer (SKM-1 xenograft) |
| Pharmacokinetic Profile | Not available | Favorable oral bioavailability in rodents |
3-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6h)
- Pyridazinone substituent: A 4-chlorophenyl group and a piperazine moiety.
- Linker : Propanamide instead of ethyl.
- Terminal group : Antipyrine-related pyrazole ring.
- IR data (C=O peaks at 1650 cm⁻¹ and 1620 cm⁻¹) indicates hydrogen-bonding capacity, which may influence target binding .
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines
These oxadiazine derivatives () share the 4-chlorophenyl group but possess a 1,3,5-oxadiazine core. Synthesized via dehydrosulfurization, they highlight divergent synthetic strategies (e.g., DCC vs. I₂/Et₃N) compared to the target compound’s likely amide coupling or cyclization routes. Their biological applications remain unspecified but may include agrochemical or antimicrobial uses .
Pharmacological and Mechanistic Insights
- HDAC Inhibition: (S)-17b’s dimethylaminomethyl group may enhance HDAC isoform selectivity, whereas the target compound’s dimethylamino benzamide could favor different binding pockets .
- Antipyrine Derivatives : The pyrazole ring in 6h suggests cyclooxygenase (COX) or prostaglandin inhibition, contrasting with epigenetic targeting by benzamides .
Q & A
Basic: What are the key steps in synthesizing N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(dimethylamino)benzamide?
Methodological Answer:
The synthesis typically involves:
Formation of the pyridazinone core : Reacting hydrazine with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under reflux in ethanol or acetic acid .
Chlorophenyl substitution : Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and controlled pH .
Ethyl linkage and benzamide coupling : Reacting the pyridazinone intermediate with ethylenediamine derivatives, followed by condensation with 4-(dimethylamino)benzoyl chloride in the presence of a base (e.g., triethylamine) .
Critical Parameters : Catalyst purity, solvent polarity, and temperature (60–80°C for amide bond formation) significantly impact yield. Use HPLC to monitor reaction progress .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substituent positions (e.g., dimethylamino proton signals at δ 2.8–3.2 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHClNO) .
- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., pyridazinone C=O stretch at ~1680 cm, amide N-H bend at ~1550 cm) .
Purity Assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .
Advanced: How can experimental design optimize reaction conditions for higher yields?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
Factor Screening : Identify critical variables (e.g., solvent polarity, catalyst loading, temperature) via fractional factorial design .
Response Surface Methodology (RSM) : Optimize parameters using a central composite design. For example, maximize yield by tuning ethanol/water ratios (70:30 v/v) and reaction time (8–12 hours) .
Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers in pyridazinone formation .
Validation : Replicate optimized conditions in triplicate; use ANOVA to confirm significance (p < 0.05) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Analogues : Compare activity with similar compounds (e.g., replacing 4-chlorophenyl with furan-2-yl alters target affinity; see PubChem CID B2407911) .
- Solubility Factors : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
Data Harmonization : Perform meta-analysis using tools like PRISMA, focusing on studies with validated biochemical assays (e.g., SPR for binding kinetics) .
Advanced: What computational strategies predict target interactions and off-target effects?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Glide to screen against kinase databases (e.g., PDB entries for MAPK or CDK2). The dimethylamino group shows high affinity for ATP-binding pockets .
MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability; calculate RMSD (<2 Å indicates stable complexes) .
Off-Target Profiling : Employ similarity ensemble approach (SEA) or SwissTargetPrediction to identify risk of hERG channel or CYP450 interactions .
Validation : Compare predictions with experimental kinome-wide profiling data (e.g., DiscoverX Eurofins panels) .
Advanced: How to address stability challenges during long-term storage?
Methodological Answer:
- Degradation Pathways : Identify via accelerated stability studies (40°C/75% RH for 6 months). Common issues include hydrolysis of the amide bond (pH-dependent) .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for aqueous stability or store in argon-sealed vials at -80°C .
- Analytical Monitoring : Use UPLC-MS/MS to detect degradation products (e.g., free benzamide or pyridazinone fragments) .
Advanced: What strategies validate the compound's mechanism of action in complex biological systems?
Methodological Answer:
CRISPR-Cas9 Knockout : Validate target engagement by comparing IC in wild-type vs. target gene-knockout cell lines .
Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogues) to pull down interacting proteins; identify via LC-MS/MS .
Transcriptomics : Perform RNA-seq to assess downstream pathway modulation (e.g., apoptosis markers like BAX/BCL-2) .
Integration : Combine datasets using pathway analysis tools (IPA or Enrichr) to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
